molecular formula C11H9BrN2O2 B3324508 6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 1880205-67-3

6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No.: B3324508
CAS No.: 1880205-67-3
M. Wt: 281.1 g/mol
InChI Key: ZHUCFBRTGREBGZ-UHFFFAOYSA-N
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Description

6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound characterized by its unique spiro structure, which involves a bromine atom and an imidazolidine ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves the reaction of an indene derivative with an imidazolidine precursor under specific conditions. One common method includes the use of bromine as a halogenating agent to introduce the bromine atom into the indene structure. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazolidine-indene derivatives.

Scientific Research Applications

6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
  • 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
  • 6-Bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane]

Uniqueness

6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its specific spiro structure and the presence of the imidazolidine ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-7-2-1-6-3-4-11(8(6)5-7)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUCFBRTGREBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=CC(=C3)Br)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1880205-67-3
Record name 6'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 4
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6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 5
6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 6
6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

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